molecular formula C19H37NO B14612367 1-Heptyl-1-azacyclotridecan-2-one CAS No. 58331-39-8

1-Heptyl-1-azacyclotridecan-2-one

Cat. No.: B14612367
CAS No.: 58331-39-8
M. Wt: 295.5 g/mol
InChI Key: FPTNCOZPBHUKMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptyl-1-azacyclotridecan-2-one can be synthesized from cyclododecatriene. The triene is hydrogenated to cyclododecane, which is then oxidized with air or oxygen in the presence of boric acid and transition metal salts (e.g., cobalt (II) acetate) to obtain a mixture of cyclododecanol and cyclododecanone . This mixture is dehydrogenated on a copper contact catalyst to cyclododecanone, which is then reacted with hydroxylamine to form cyclododecanone oxime. The oxime undergoes a Beckmann rearrangement in the presence of a strong acid to yield this compound .

Industrial Production Methods: An alternative industrial process involves the photonitrosation of cyclododecane with nitrosyl chloride in the presence of anhydrous hydrogen chloride. The resulting cyclododecanone oxime is extracted with concentrated sulfuric acid and rearranged to this compound by heating to 160°C. The overall yield of this process can reach up to 93% .

Chemical Reactions Analysis

Types of Reactions: 1-Heptyl-1-azacyclotridecan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Heptyl-1-azacyclotridecan-2-one involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also form hydrogen bonds with other molecules, influencing its reactivity and stability . The lactam ring structure allows it to undergo ring-opening polymerization, which is crucial in the production of nylon-12 .

Comparison with Similar Compounds

1-Heptyl-1-azacyclotridecan-2-one can be compared with other macrocyclic lactams such as:

Uniqueness: this compound is unique due to its specific ring size and the presence of a heptyl group, which imparts distinct chemical and physical properties. Its ability to undergo efficient ring-opening polymerization makes it highly valuable in the production of high-performance engineering plastics .

Properties

CAS No.

58331-39-8

Molecular Formula

C19H37NO

Molecular Weight

295.5 g/mol

IUPAC Name

1-heptyl-azacyclotridecan-2-one

InChI

InChI=1S/C19H37NO/c1-2-3-4-11-14-17-20-18-15-12-9-7-5-6-8-10-13-16-19(20)21/h2-18H2,1H3

InChI Key

FPTNCOZPBHUKMP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1CCCCCCCCCCCC1=O

Origin of Product

United States

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